molecular formula C24H20F3N3O B1680687 4-[3-(2,6-Dimethylpyridin-4-yl)phenyl]-7-methyl-8-(trifluoromethyl)-1,3-dihydro-1,5-benzodiazepin-2-one CAS No. 579482-31-8

4-[3-(2,6-Dimethylpyridin-4-yl)phenyl]-7-methyl-8-(trifluoromethyl)-1,3-dihydro-1,5-benzodiazepin-2-one

Cat. No.: B1680687
CAS No.: 579482-31-8
M. Wt: 423.4 g/mol
InChI Key: LYTVXCQQTLUEQR-UHFFFAOYSA-N
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Description

Ro4491533 is a compound developed by Hoffmann-La Roche. It acts as a potent and selective negative allosteric modulator for group II of the metabotropic glutamate receptors, specifically mGluR2 and mGluR3. This compound has shown significant potential in producing antidepressant effects in animal studies .

Preparation Methods

The synthesis of Ro4491533 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the formation of a benzodiazepine core, followed by the addition of a trifluoromethyl group and a pyridinyl group. The reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

Ro4491533 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ro4491533 has a wide range of scientific research applications, including:

Mechanism of Action

Ro4491533 exerts its effects by selectively binding to and modulating the activity of mGluR2 and mGluR3. By acting as a negative allosteric modulator, it inhibits the activity of these receptors, leading to an increase in the release of glutamate. This modulation of glutamate release is believed to contribute to its antidepressant effects .

Comparison with Similar Compounds

Ro4491533 is unique in its selectivity and potency as a negative allosteric modulator for mGluR2 and mGluR3. Similar compounds include:

Ro4491533 stands out due to its balanced activity on both mGluR2 and mGluR3, making it a valuable tool for research and potential therapeutic applications.

Properties

CAS No.

579482-31-8

Molecular Formula

C24H20F3N3O

Molecular Weight

423.4 g/mol

IUPAC Name

4-[3-(2,6-dimethylpyridin-4-yl)phenyl]-7-methyl-8-(trifluoromethyl)-1,3-dihydro-1,5-benzodiazepin-2-one

InChI

InChI=1S/C24H20F3N3O/c1-13-7-21-22(11-19(13)24(25,26)27)30-23(31)12-20(29-21)17-6-4-5-16(10-17)18-8-14(2)28-15(3)9-18/h4-11H,12H2,1-3H3,(H,30,31)

InChI Key

LYTVXCQQTLUEQR-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C(F)(F)F)NC(=O)CC(=N2)C3=CC=CC(=C3)C4=CC(=NC(=C4)C)C

Canonical SMILES

CC1=CC2=C(C=C1C(F)(F)F)NC(=O)CC(=N2)C3=CC=CC(=C3)C4=CC(=NC(=C4)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(3-(2,6-dimethylpyridin-4-yl)phenyl)-7-methyl-8-trifluoromethyl-1,3-dihydrobenzo(b)(1,4)diazepin-2-one
RO4491533

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-(2,6-Dimethylpyridin-4-yl)phenyl]-7-methyl-8-(trifluoromethyl)-1,3-dihydro-1,5-benzodiazepin-2-one
Reactant of Route 2
Reactant of Route 2
4-[3-(2,6-Dimethylpyridin-4-yl)phenyl]-7-methyl-8-(trifluoromethyl)-1,3-dihydro-1,5-benzodiazepin-2-one
Reactant of Route 3
Reactant of Route 3
4-[3-(2,6-Dimethylpyridin-4-yl)phenyl]-7-methyl-8-(trifluoromethyl)-1,3-dihydro-1,5-benzodiazepin-2-one
Reactant of Route 4
Reactant of Route 4
4-[3-(2,6-Dimethylpyridin-4-yl)phenyl]-7-methyl-8-(trifluoromethyl)-1,3-dihydro-1,5-benzodiazepin-2-one
Reactant of Route 5
Reactant of Route 5
4-[3-(2,6-Dimethylpyridin-4-yl)phenyl]-7-methyl-8-(trifluoromethyl)-1,3-dihydro-1,5-benzodiazepin-2-one
Reactant of Route 6
4-[3-(2,6-Dimethylpyridin-4-yl)phenyl]-7-methyl-8-(trifluoromethyl)-1,3-dihydro-1,5-benzodiazepin-2-one

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